4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an iodine atom, a carboxylic acid group, and a 2-methylpropyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the iodine atom: This is usually done through an iodination reaction using iodine or an iodine-containing reagent.
Addition of the 2-methylpropyl group: This can be accomplished through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups such as esters or amides.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Esters, amides, or other oxidized derivatives.
Reduction: 3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid would depend on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid: Lacks the iodine atom.
4-chloro-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid: Contains a chlorine atom instead of iodine.
4-bromo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid: Contains a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid makes it unique compared to its analogs. Iodine is a larger halogen and can impart different reactivity and biological activity compared to chlorine or bromine. This can influence the compound’s binding affinity, selectivity, and overall effectiveness in various applications.
Properties
IUPAC Name |
4-iodo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-4(2)3-5-6(9)7(8(12)13)11-10-5/h4H,3H2,1-2H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWDEKYMTXFZOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=NN1)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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